3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1-phenyl-1H-pyrazole
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Overview
Description
3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1-phenyl-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family This compound is characterized by its unique structure, which includes two 3,4-dimethoxyphenyl groups, an ethyl group, and a phenyl group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1-phenyl-1H-pyrazole typically involves a multi-step process. One common method includes the reaction of 3,4-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form the corresponding chalcone. This intermediate is then subjected to cyclization with phenylhydrazine under acidic conditions to yield the desired pyrazole compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1-phenyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenyl and pyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and bases like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antioxidant and anti-inflammatory agent.
Medicine: Explored for its anticancer properties and ability to inhibit specific enzymes.
Industry: Utilized in the development of new materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of 3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1-phenyl-1H-pyrazole involves its interaction with various molecular targets and pathways. For instance, it has been shown to induce apoptosis in cancer cells by downregulating estrogen receptor alpha (ERα) and activating caspase pathways . Additionally, its antioxidant properties are attributed to its ability to scavenge reactive oxygen species (ROS) and inhibit oxidative stress .
Comparison with Similar Compounds
Similar Compounds
- 3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1H-pyrazole
- 3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1-(3-fluorobenzyl)-1H-pyrazole
- 3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1-(4-methylbenzyl)-1H-pyrazole
Uniqueness
3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1-phenyl-1H-pyrazole stands out due to its unique combination of substituents, which confer specific biological activities and chemical reactivity. Its dual 3,4-dimethoxyphenyl groups enhance its antioxidant properties, while the ethyl and phenyl groups contribute to its overall stability and reactivity.
Properties
Molecular Formula |
C27H28N2O4 |
---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1-phenylpyrazole |
InChI |
InChI=1S/C27H28N2O4/c1-6-21-26(18-12-14-22(30-2)24(16-18)32-4)28-29(20-10-8-7-9-11-20)27(21)19-13-15-23(31-3)25(17-19)33-5/h7-17H,6H2,1-5H3 |
InChI Key |
DVSFAOPXGGPCSD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N(N=C1C2=CC(=C(C=C2)OC)OC)C3=CC=CC=C3)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
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